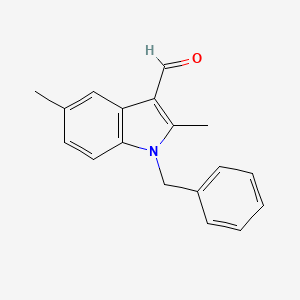

1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde

CAS No.: 1228552-95-1

Cat. No.: VC3428858

Molecular Formula: C18H17NO

Molecular Weight: 263.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1228552-95-1 |

|---|---|

| Molecular Formula | C18H17NO |

| Molecular Weight | 263.3 g/mol |

| IUPAC Name | 1-benzyl-2,5-dimethylindole-3-carbaldehyde |

| Standard InChI | InChI=1S/C18H17NO/c1-13-8-9-18-16(10-13)17(12-20)14(2)19(18)11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3 |

| Standard InChI Key | UJTFYHRAABPCDZ-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)N(C(=C2C=O)C)CC3=CC=CC=C3 |

| Canonical SMILES | CC1=CC2=C(C=C1)N(C(=C2C=O)C)CC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Basic Identification Parameters

1-Benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde is a laboratory chemical primarily used for scientific research and development purposes . The compound's identity is established through several key parameters:

| Parameter | Value |

|---|---|

| CAS Number | 1228552-95-1 |

| Molecular Formula | C₁₈H₁₇NO |

| IUPAC Name | 1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde |

Structural Characteristics

The compound features a bicyclic indole core structure with four key substitutions that define its chemical identity and reactivity profile:

-

A benzyl group attached to the nitrogen atom at position 1

-

Methyl groups at positions 2 and 5 of the indole ring system

-

An aldehyde functional group at position 3

This specific substitution pattern distinguishes it from related compounds such as 2,5-dimethyl-1H-indole-3-carbaldehyde (which lacks the N-benzyl group) and 1-benzyl-2-methyl-1H-indole-3-carbaldehyde (which lacks the 5-methyl group) .

Physical and Chemical Properties

The aldehyde group at position 3 would likely show characteristic infrared absorption around 1660 cm⁻¹, similar to what has been observed in related compounds .

Chemical Reactivity

The reactivity of 1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde is primarily dictated by the aldehyde functional group at position 3, which serves as a versatile handle for various chemical transformations. The aldehyde group typically exhibits high reactivity toward nucleophilic addition reactions and can participate in numerous synthetic pathways including:

-

Oxidation to carboxylic acid derivatives

-

Reduction to alcohols

-

Condensation reactions with amines to form imines or Schiff bases

-

Aldol condensations with enolizable carbonyl compounds

-

Wittig and related reactions to form olefins

The methyl substituents at positions 2 and 5 would influence the electronic properties of the indole system, potentially affecting the reactivity of the aldehyde group through electronic effects.

Synthesis Methods

Vilsmeier-Haack Formylation and N-Benzylation

A potential synthetic route would involve:

-

Starting with commercially available 2,5-dimethyl-1H-indole

-

Formylation using the Vilsmeier-Haack reaction to introduce the aldehyde group at position 3

-

N-benzylation using benzyl bromide to introduce the benzyl group at the nitrogen position

This approach mirrors the synthesis of 1-benzyl-1H-indole-3-carbaldehyde described in the literature, where the Vilsmeier-Haack formylation provided 1H-indole-3-carbaldehyde in 85% yield, followed by N-benzylation with benzyl bromide in DMF using NaH as a base .

N-Benzylation Following the Vilsmeier-Haack Protocol

The N-benzylation step could be performed according to established procedures:

"To a solution of indole (2) (500 mg, 3.44 mmol) in dry DMF (10 ml) NaH (123 mg, 5.16 mmol, 60% suspension in mineral oil) was added slowly. The reaction mixture was stirred and cooled to 5°C, then benzyl bromide (816 mg, 4.8 mmol) was added dropwise."

This procedure typically affords N-benzylated products in good yields (75% for 1-benzyl-1H-indole-3-carbaldehyde) . The electron-withdrawing effect of the formyl group enhances the acidity of the indole NH, facilitating the proton abstraction and subsequent N-substitution.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Expected characteristic IR absorption bands would include:

-

Aldehyde C=O stretching: approximately 1660-1675 cm⁻¹

-

Aromatic C=C stretching: approximately 1530-1550 cm⁻¹

-

Aliphatic C-H stretching: approximately 2850-2950 cm⁻¹

These predictions are based on data from similar compounds like 1-benzyl-1H-indole-3-carbaldehyde, which shows "IR ν max(cm⁻¹). 3108 (C-H Arom.), 2815 (C-H aliph.), 1661(C=O), 1536 (C=C)."

Applications and Biological Activities

Research and Development Applications

1-Benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde is primarily used as a laboratory chemical for scientific research and development purposes . Its potential applications include:

Synthetic Intermediate

The aldehyde functional group provides a versatile handle for further derivatization, making this compound potentially valuable as a synthetic intermediate in the preparation of more complex molecules. Possible transformations include:

-

Oxidation to the corresponding carboxylic acid

-

Reduction to the alcohol

-

Condensation with amines to form imines

-

Wittig reactions to form olefins

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume